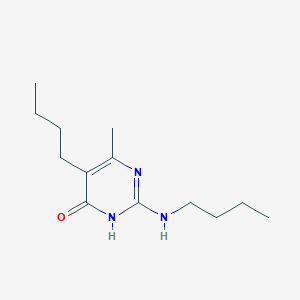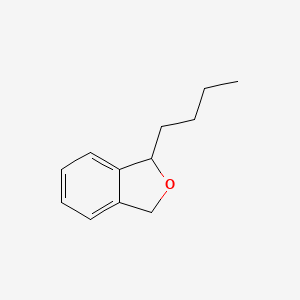
Isobenzofuran, 1-butyl-1,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1,3-dihydroisobenzofuran is an organic compound belonging to the class of isobenzofurans. This compound is characterized by a fused benzene and furan ring system with a butyl group attached to the furan ring. Isobenzofurans are known for their high reactivity and are often used as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-dihydroisobenzofuran can be synthesized through various methods. One common approach involves the Diels-Alder reaction of isobenzofuran with butyl-substituted dienophiles. This reaction typically requires high temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods: Industrial production of 1-butyl-1,3-dihydroisobenzofuran often involves the use of readily available starting materials and scalable reaction conditions. The synthesis may include steps such as the reduction of phthalic acid derivatives followed by cyclization and butylation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, alkylating agents, and various catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, halogen, or other functional groups.
Applications De Recherche Scientifique
1-Butyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-butyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in radical scavenging and other biochemical processes. Its effects are mediated through interactions with enzymes, receptors, and other cellular components, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
1-Butyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:
Isobenzofuran: Known for its high reactivity and use in Diels-Alder reactions.
1,3-Dihydroisobenzofuran: A parent compound without the butyl group, used in similar synthetic applications.
Benzofuran: A related compound with a fused benzene and furan ring system, but without the saturated carbon atoms.
Uniqueness: The presence of the butyl group in 1-butyl-1,3-dihydroisobenzofuran imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from its analogs .
Propriétés
Numéro CAS |
180068-03-5 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-butyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C12H16O/c1-2-3-8-12-11-7-5-4-6-10(11)9-13-12/h4-7,12H,2-3,8-9H2,1H3 |
Clé InChI |
LDWAVJQJYZWURQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2=CC=CC=C2CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
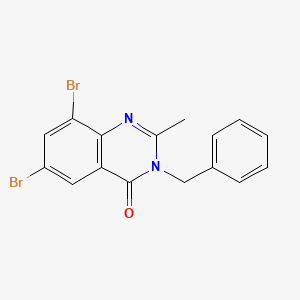
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-](/img/structure/B12915142.png)
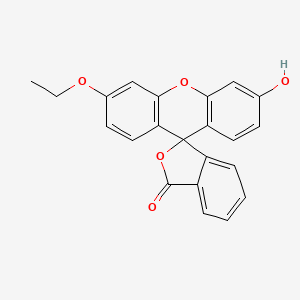
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)
![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
![4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12915174.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
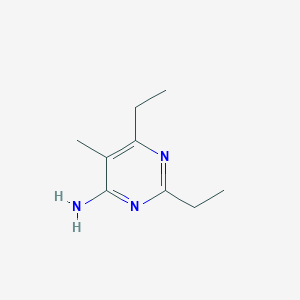
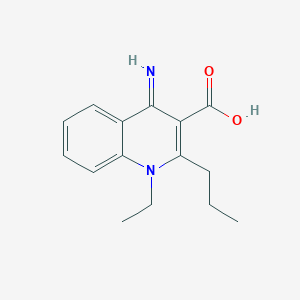
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)
